molecular formula C15H23NO3 B2791194 Tert-butyl N-(2-ethynyl-7-oxaspiro[3.5]nonan-2-yl)carbamate CAS No. 2503207-06-3

Tert-butyl N-(2-ethynyl-7-oxaspiro[3.5]nonan-2-yl)carbamate

Cat. No.: B2791194
CAS No.: 2503207-06-3
M. Wt: 265.353
InChI Key: FRYJWIYYGKWRED-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-ethynyl-7-oxaspiro[3.5]nonan-2-yl)carbamate is a synthetic organic compound with the molecular formula C15H23NO3 and a molecular weight of 265.35 g/mol This compound is characterized by its unique spirocyclic structure, which includes an oxaspiro ring and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-ethynyl-7-oxaspiro[35]nonan-2-yl)carbamate typically involves multiple stepsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle reactive intermediates and hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-ethynyl-7-oxaspiro[3.5]nonan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The spirocyclic core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes or alcohols.

Scientific Research Applications

Tert-butyl N-(2-ethynyl-7-oxaspiro[3.5]nonan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-ethynyl-7-oxaspiro[3.5]nonan-2-yl)carbamate is not fully understood. its unique structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The ethynyl group and spirocyclic core may play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(2-ethynyl-7-oxaspiro[35]nonan-2-yl)carbamate is unique due to its combination of an ethynyl group and an oxaspiro ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl N-(2-ethynyl-7-oxaspiro[3.5]nonan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-5-15(16-12(17)19-13(2,3)4)10-14(11-15)6-8-18-9-7-14/h1H,6-11H2,2-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYJWIYYGKWRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2(C1)CCOCC2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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